1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propan-1-one
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Description
1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propan-1-one is a useful research compound. Its molecular formula is C24H23N3O2S and its molecular weight is 417.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Synthetic Methodologies
The compound's related structures, such as imidazo[2,1-b]thiazoles and dihydroisoquinolines, have been synthesized through various methods, offering insights into potential synthetic routes and chemical modifications (L. Deady & E. Kachab, 1986; Rui Hou et al., 2004). These methodologies could be adapted for the synthesis of the target compound, focusing on the key functional groups and molecular frameworks involved.
Photophysical and Electrochemical Properties
Electronic and Optical Properties
Isoquinoline and imidazole derivatives have been extensively studied for their photophysical and electrochemical properties. Compounds featuring these heterocyclic units demonstrate significant fluorescence and electroluminescence, suggesting potential applications in organic electronics, including light-emitting diodes and photovoltaic devices (N. Nagarajan et al., 2014). The presence of a 4-methoxyphenyl group could further modulate these properties, enhancing the compound's utility in optoelectronic applications.
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S/c1-29-21-9-6-18(7-10-21)22-15-27-20(16-30-24(27)25-22)8-11-23(28)26-13-12-17-4-2-3-5-19(17)14-26/h2-7,9-10,15-16H,8,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPLWCCUXULNBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CCC(=O)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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